molecular formula C16H16N4O2S2 B7003588 N-[3-(1-methylcyclopropyl)-1,2,4-thiadiazol-5-yl]-2-(5-methyl-2-thiophen-3-yl-1,3-oxazol-4-yl)acetamide

N-[3-(1-methylcyclopropyl)-1,2,4-thiadiazol-5-yl]-2-(5-methyl-2-thiophen-3-yl-1,3-oxazol-4-yl)acetamide

Cat. No.: B7003588
M. Wt: 360.5 g/mol
InChI Key: QQHCHFAAEXJRCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(1-methylcyclopropyl)-1,2,4-thiadiazol-5-yl]-2-(5-methyl-2-thiophen-3-yl-1,3-oxazol-4-yl)acetamide is a complex organic compound that features a unique combination of a thiadiazole ring, a thiophene ring, and an oxazole ring

Properties

IUPAC Name

N-[3-(1-methylcyclopropyl)-1,2,4-thiadiazol-5-yl]-2-(5-methyl-2-thiophen-3-yl-1,3-oxazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S2/c1-9-11(17-13(22-9)10-3-6-23-8-10)7-12(21)18-15-19-14(20-24-15)16(2)4-5-16/h3,6,8H,4-5,7H2,1-2H3,(H,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQHCHFAAEXJRCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CSC=C2)CC(=O)NC3=NC(=NS3)C4(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1-methylcyclopropyl)-1,2,4-thiadiazol-5-yl]-2-(5-methyl-2-thiophen-3-yl-1,3-oxazol-4-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiadiazole Ring: This can be achieved by reacting a suitable hydrazine derivative with carbon disulfide in the presence of a base, followed by cyclization with an appropriate electrophile.

    Formation of the Oxazole Ring: This involves the cyclization of an α-haloketone with an amide or nitrile under acidic or basic conditions.

    Coupling of the Rings: The thiadiazole and oxazole rings are then coupled through a condensation reaction with a suitable linker, such as an acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1-methylcyclopropyl)-1,2,4-thiadiazol-5-yl]-2-(5-methyl-2-thiophen-3-yl-1,3-oxazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene and thiadiazole rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide in appropriate solvents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for developing new drugs due to its unique structure and potential biological activity.

    Agricultural Chemistry: The compound could be used as a pesticide or herbicide, leveraging its ability to interact with biological systems.

    Materials Science: Its unique electronic properties might make it useful in the development of organic semiconductors or other advanced materials.

Mechanism of Action

The mechanism by which N-[3-(1-methylcyclopropyl)-1,2,4-thiadiazol-5-yl]-2-(5-methyl-2-thiophen-3-yl-1,3-oxazol-4-yl)acetamide exerts its effects likely involves interaction with specific molecular targets such as enzymes or receptors. The thiadiazole and oxazole rings can interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. Detailed studies would be required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(1-methylcyclopropyl)-1,2,4-thiadiazol-5-yl]-2-(5-methyl-2-thiophen-3-yl)acetamide
  • N-[3-(1-methylcyclopropyl)-1,2,4-thiadiazol-5-yl]-2-(5-methyl-2-furanyl)acetamide

Uniqueness

N-[3-(1-methylcyclopropyl)-1,2,4-thiadiazol-5-yl]-2-(5-methyl-2-thiophen-3-yl-1,3-oxazol-4-yl)acetamide is unique due to the presence of both thiadiazole and oxazole rings, which confer distinct electronic and steric properties. This combination can result in unique biological activities and chemical reactivity compared to similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.